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Compound of Interest

Compound Name: 2-(1H-Indol-1-yl)ethanol

Cat. No.: B185379

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for 2-(1H-Indol-1-
yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development.
Due to the relative scarcity of published experimental data for this specific isomer compared to
its 2- and 3-substituted counterparts, this document combines theoretical predictions with
established spectral characteristics of its constituent functional groups.

Chemical Structure and Properties

2-(1H-Indol-1-yl)ethanol is an aromatic heterocyclic compound with the molecular formula
C10H11NO and a molecular weight of 161.20 g/mol . The structure consists of an indole ring
system where the nitrogen atom is substituted with a 2-hydroxyethyl group.

Structure:

Predicted and Expected Spectral Data

The following tables summarize the predicted and expected spectral data for 2-(1H-Indol-1-
yl)ethanol based on established principles of NMR, IR, and MS spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (in CDClsz, 400 MHz)
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Chemical Shift . . .
Multiplicity Integration Assignment Notes

(3, ppm)
Expected to be
the most

~7.65 d 1H H-4
downfield of the
aromatic protons.
Complex
multiplet due to

~7.20-7.30 m 2H H-5, H-6 _
overlapping
signals.

~7.10 d 1H H-7

~7.05 d 1H H-2

~6.50 d 1H H-3
Triplet due to
coupling with the

~4.20 t 2H N-CH2 ]
adjacent CH:z
group.
Triplet due to
coupling with the

~3.90 t 2H CH2-OH
adjacent N-CH:
group.
Chemical shift
can vary with

~1.5-2.0 brs 1H OH

concentration

and solvent.

Table 2: Predicted 3C NMR Spectral Data (in CDCls, 100 MHz)
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Chemical Shift (6, ppm) Assignment Notes
~136.0 C-7a

~128.8 C-3a

~128.5 C-2

~121.5 C-5

~120.0 C-6

~109.5 C-4

~101.5 C-3

~62.0 CH2-OH

~50.0 N-CH:z

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber . . . .

(cm-1) Intensity Functional Group Vibration Mode
3500-3200 Strong, Broad O-H Stretching
3100-3000 Medium C-H (aromatic) Stretching
2960-2850 Medium C-H (aliphatic) Stretching
1600-1450 Medium-Weak C=C (aromaitic) Stretching
1300-1000 Strong C-N Stretching
1050-1150 Strong C-O0 Stretching

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation
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mlz lon Notes

161 [M]* Molecular ion peak.

Loss of the hydroxymethyl

radical, a common

130 [M - CH20H]* _ _
fragmentation for primary
alcohols.

Fragmentation resulting in the

117 [Indole]*

stable indole cation.

Further fragmentation of the

90 , _
indole ring.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility
and accurate interpretation.

Synthesis of 2-(1H-Indol-1-yl)ethanol

A general and reliable method for the N-alkylation of indole can be adapted for the synthesis of
2-(1H-indol-1-yl)ethanol.

Materials:

» Indole

» 2-Bromoethanol or 2-Chloroethanol

e Sodium hydride (NaH) or Potassium hydroxide (KOH)

e Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
o Ethyl acetate

e Saturated aqueous sodium bicarbonate solution
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e Brine

e Anhydrous magnesium sulfate

Procedure:

To a solution of indole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an
inert atmosphere (e.g., nitrogen or argon).

e Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of
the sodium salt of indole.

e Add 2-bromoethanol dropwise to the reaction mixture at O °C.

» Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the
progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by the slow addition of water.
» Extract the aqueous layer with ethyl acetate.

o Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and
then with brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography on silica gel to afford pure 2-(1H-indol-
1-yl)ethanol.

Spectral Data Acquisition

* NMR Spectroscopy: *H and 3C NMR spectra should be recorded on a 400 MHz or higher
field spectrometer using deuterated chloroform (CDCIs) as the solvent and tetramethylsilane
(TMS) as the internal standard.

» IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR)
spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr)
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or as a KBr pellet.

* Mass Spectrometry: Mass spectra can be acquired using an electron ionization (EI) mass
spectrometer. The sample is introduced via a direct insertion probe or through a gas
chromatograph.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
a synthesized compound like 2-(1H-Indol-1-yl)ethanol.

Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectral analysis of 2-(1H-Indol-1-
yl)ethanol.

This guide provides a foundational understanding of the spectral characteristics of 2-(1H-Indol-
1-yl)ethanol. Researchers are encouraged to perform their own experimental analyses to
confirm and expand upon the predicted data presented herein.

« To cite this document: BenchChem. [Spectral Analysis of 2-(1H-Indol-1-yl)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185379#2-1h-indol-1-yl-ethanol-spectral-data-
analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b185379?utm_src=pdf-body
https://www.benchchem.com/product/b185379?utm_src=pdf-body
https://www.benchchem.com/product/b185379?utm_src=pdf-body
https://www.benchchem.com/product/b185379?utm_src=pdf-body
https://www.benchchem.com/product/b185379#2-1h-indol-1-yl-ethanol-spectral-data-analysis-nmr-ir-ms
https://www.benchchem.com/product/b185379#2-1h-indol-1-yl-ethanol-spectral-data-analysis-nmr-ir-ms
https://www.benchchem.com/product/b185379#2-1h-indol-1-yl-ethanol-spectral-data-analysis-nmr-ir-ms
https://www.benchchem.com/product/b185379#2-1h-indol-1-yl-ethanol-spectral-data-analysis-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b185379?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

